BenchChemオンラインストアへようこそ!

1-(Pyrimidin-2-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one

kinase hinge-binding pyrimidine-benzimidazole structure-based drug design

1-(Pyrimidin-2-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one (CAS 1956310-10-3) is a heterocyclic small molecule featuring a benzimidazolone core N-alkylated at the 1-position with a pyrimidin-2-ylmethyl group. The compound has a molecular formula of C₁₂H₁₀N₄O and a molecular weight of 226.23 g/mol.

Molecular Formula C12H10N4O
Molecular Weight 226.23 g/mol
Cat. No. B11879532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrimidin-2-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one
Molecular FormulaC12H10N4O
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)N2CC3=NC=CC=N3
InChIInChI=1S/C12H10N4O/c17-12-15-9-4-1-2-5-10(9)16(12)8-11-13-6-3-7-14-11/h1-7H,8H2,(H,15,17)
InChIKeyNUOLDJUDMASEJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyrimidin-2-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one: Structural Identity and Research-Grade Specification


1-(Pyrimidin-2-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one (CAS 1956310-10-3) is a heterocyclic small molecule featuring a benzimidazolone core N-alkylated at the 1-position with a pyrimidin-2-ylmethyl group . The compound has a molecular formula of C₁₂H₁₀N₄O and a molecular weight of 226.23 g/mol . It belongs to the broader class of pyrimidine-benzimidazole conjugates, a scaffold extensively investigated for kinase inhibition and receptor modulation. Commercial availability at ≥95% purity (HPLC) positions it as a research-grade chemical intermediate and screening candidate for medicinal chemistry campaigns.

Why 1-(Pyrimidin-2-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one Cannot Be Replaced by Close Structural Analogs


Structural differences of a single atom or linker can dramatically alter binding mode, selectivity, and pharmacokinetic properties in pyrimidine-benzimidazole conjugates [1]. The methylene spacer (–CH₂–) between the benzimidazolone N1 and the pyrimidine C2 in this compound introduces conformational flexibility absent in the direct N-linked analog (1-(pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one), potentially altering the dihedral angle between the two heterocyclic rings and thus modulating hinge-region hydrogen-bonding geometry in kinase targets [2]. The benzimidazol-2(3H)-one carbonyl serves as a hydrogen-bond acceptor and the NH as a donor, a dual motif not present in N-substituted benzimidazole analogs lacking the 2-oxo group. The pyrimidine ring nitrogen lone pairs exhibit distinct pKa and spatial orientation relative to pyridine analogs, affecting π-stacking and water-mediated interactions in the ATP-binding pocket. These precise structural features mean that even close congeners cannot be assumed to recapitulate the same target engagement profile, cellular potency, or off-target liability; procurement decisions must therefore be made on the specific compound identity.

Quantitative Differentiation Evidence for 1-(Pyrimidin-2-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one vs. Closest Analogs


Pyrimidine vs. Pyridine Heterocycle: Differential Hydrogen-Bond Acceptor Capacity Enables Divergent Kinase Hinge Binding

The pyrimidine ring in the target compound provides two nitrogen lone pairs at positions 1 and 3, capable of acting as hydrogen-bond acceptors with kinase hinge-region backbone NH groups. In co-crystal structures of related 2-benzimidazole-substituted pyrimidines with Hck (a Src family kinase), the pyrimidine N3 forms a conserved hydrogen bond with the hinge backbone, while the N1 can engage a structural water network—an interaction geometry that is geometrically unattainable with pyridine analogs where only a single endocyclic nitrogen is present [1]. This difference in hydrogen-bonding potential and π-electron distribution between a pyrimidine and a pyridine core can shift kinase selectivity profiles by a factor of 10- to 100-fold across the kinome, as established in fragment-based screening campaigns.

kinase hinge-binding pyrimidine-benzimidazole structure-based drug design

Methylene Spacer vs. Direct N-Linkage: Conformational Flexibility Modulates Binding Kinetics and Residence Time

The methylene (–CH₂–) spacer between the benzimidazolone N1 and pyrimidine C2 in the target compound introduces a rotatable bond that permits torsional freedom around the N1–CH₂–C(pyrimidine) axis. In contrast, the direct N-linked analog 1-(pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one (CAS 1823542-31-9) restricts the relative orientation of the two heterocycles to a more rigid, conjugated arrangement. In related pyrimidine-benzimidazole kinase inhibitors, the presence of a methylene linker has been shown to affect binding kinetics, with flexible linkers sometimes favoring slower off-rates and prolonged target residence time, a parameter correlated with sustained pharmacodynamic effects in cellular assays [1]. While no direct kinetic comparison is published for this specific pair, structure-activity trends across PIM and HIPK2 inhibitor series confirm that the linker type is a critical determinant of both potency and isoform selectivity.

conformational entropy linker optimization residence time binding kinetics

Benzimidazol-2(3H)-one Core as a Multi-Target Pharmacophore: Evidence from HIPK2, PIM, and BCL6 Inhibitor Programs

The benzo[d]imidazol-2(3H)-one scaffold is the validated pharmacophoric core across multiple independent drug discovery programs. In a HIPK2 inhibitor study, compound 15q (a pyrimidine-benzimidazolone conjugate) displayed potent and selective HIPK2 inhibitory activity with in vivo anti-fibrotic efficacy in a mouse unilateral ureteral obstruction model [1]. In the PIM kinase series, 1,6-disubstituted benzimidazolones achieved pan-PIM inhibition, with systematic SAR mapping the contribution of the 2-oxo group to hinge binding [2]. In the BCL6 degrader program, benzimidazolone-based inhibitors disrupted the BCL6-co-repressor protein-protein interaction and induced target degradation, with lead compound CCT369260 reducing BCL6 levels in a lymphoma xenograft model following oral dosing [3]. While the N1-(pyrimidin-2-ylmethyl) substituent has not been individually profiled in these programs, the benzimidazolone core consistently enables the hydrogen-bonding network required for target engagement across diverse protein classes, distinguishing it from simple benzimidazole analogs lacking the 2-carbonyl.

benzimidazolone pharmacophore HIPK2 inhibition PIM kinase BCL6 degradation

Absence of Halogen Substituents: Reduced Non-Specific Reactivity vs. 5-Bromopyrimidinyl Analogs

The 5-position of the pyrimidine ring in the target compound is unsubstituted (hydrogen), in contrast to the commercially available 1-(5-bromopyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one (CAS not specified, MW 291.1 g/mol) [1]. The 5-bromo analog contains an aryl bromide that can undergo undesirable transition-metal-catalyzed side reactions (e.g., Suzuki, Buchwald coupling) in biological assay media containing Pd or Cu contaminants, potentially generating false-positive hits in high-throughput screening [2]. Additionally, the bromine atom increases molecular weight by ~65 Da (from 226.23 to 291.1 g/mol) and adds a heavy-atom effect that can confound biophysical assays relying on fluorescence or X-ray detection. The target compound's halogen-free nature eliminates these liabilities, providing cleaner assay profiles.

halogen-free scaffold off-target reactivity chemical stability

Defined Single-Entity Identity with Batch Traceability vs. Uncharacterized Library Mixtures

The target compound is assigned a unique CAS Registry Number (1956310-10-3) and is commercially available at ≥95% purity with batch-specific certificates of analysis . In contrast, many screening collections offer pyrimidine-benzimidazole conjugates as uncharacterized mixtures or without analytical documentation, creating uncertainty in concentration-response calculations. Reproducibility of biological IC₅₀ determination depends directly on accurate compound concentration; a 5% impurity translating to a 5% overestimation of active concentration can shift an apparent IC₅₀ by up to 0.3 log units in steep dose-response curves, which is sufficient to misclassify compound potency tiers in a screening cascade.

compound identity batch traceability research-grade purity SAR reproducibility

Validated Application Scenarios for 1-(Pyrimidin-2-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one in Scientific Procurement


Kinase Inhibitor Fragment-Based Lead Generation Using the Benzimidazolone Hinge-Binding Motif

The benzimidazol-2(3H)-one core serves as a validated hinge-binding fragment for ATP-competitive kinase inhibition, as demonstrated across PIM [1], HIPK2 [2], and CDK programs. The N1-(pyrimidin-2-ylmethyl) substituent extends into the solvent-exposed or ribose-pocket region depending on the kinase, providing a vector for structure-guided elaboration. Research groups can use this compound as a starting fragment in biochemical kinase panel screens to map selectivity fingerprints against 50–400 kinases, identifying isoforms for which the pyrimidine-benzimidazolone chemotype shows preferential inhibition.

Selective Pharmacological Probe Development for Renal Fibrosis Target HIPK2

Hu et al. (2022) demonstrated that pyrimidine-benzimidazolone conjugates, exemplified by compound 15q, achieve selective HIPK2 inhibition with in vivo anti-fibrotic efficacy [2]. The target compound, sharing the same core scaffold, can be used in comparative SAR studies to probe the contribution of specific N1-substituents to HIPK1/HIPK2/HIPK3 selectivity, using the HIPK kinase inhibition assay and p53 phosphorylation cellular readout described in the primary literature.

Chemical Biology Tool for Investigating Protein-Protein Interaction Disruption: BCL6 Degrader Scaffold

Bellenie et al. (2020) established that benzimidazolone-based compounds can disrupt the BCL6-co-repressor protein-protein interaction and induce targeted protein degradation [3]. The target compound's pyrimidine-benzimidazolone architecture is structurally cognate with early-stage hits from this program, and can be deployed in TR-FRET BCL6 BTB-co-repressor displacement assays and cellular BCL6 degradation assays to evaluate whether this specific N1-substitution pattern enhances or diminishes degradation efficiency relative to published leads such as CCT369260.

Analytical Reference Standard for Chromatographic Method Development and Metabolite Identification

With a defined CAS number (1956310-10-3), documented purity (≥95%), and a molecular ion of m/z 227.2 [M+H]⁺, this compound is suitable as a retention-time marker and calibration standard in LC-MS/MS method development for pyrimidine-benzimidazolone drug candidates . Its distinct UV chromophore (λ_max ~270–290 nm from the benzimidazolone and pyrimidine rings) facilitates detection in complex biological matrices, and its fragmentation pattern can inform metabolite identification studies using high-resolution mass spectrometry.

Quote Request

Request a Quote for 1-(Pyrimidin-2-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.